molecular formula C9H16O2 B163490 4-Hydroxynonenal CAS No. 75899-68-2

4-Hydroxynonenal

Cat. No.: B163490
CAS No.: 75899-68-2
M. Wt: 156.22 g/mol
InChI Key: JVJFIQYAHPMBBX-FNORWQNLSA-N
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Mechanism of Action

Target of Action

4-Hydroxynonenal (4-HNE) is a major end-product of peroxidation of membrane arachidonic acid (ARA) . It primarily targets proteins and peptides, forming stable Michael adducts with a hemiacetal structure . The amino acids that react with 4-HNE are cysteine, histidine, and lysine . Among these, cysteine exhibits the highest reactivity, followed by histidine and lysine . It also acts as a reversible inhibitor of c-Jun N-terminal kinase (JNK) .

Mode of Action

4-HNE is considered to be a soft electrophile and is prone to be attacked by nucleophiles, such as thiol or amino groups . This reaction occurs primarily at carbon 3 and secondarily at the carbonyl carbon 1 . The 1,2-Michael addition involves the reaction of a primary amine (Lys) with the α,β-unsaturated carbonyl, resulting in the formation of a Schiff base at acidic pH . This step is reversible .

Biochemical Pathways

4-HNE is generated in the oxidation of lipids containing polyunsaturated omega-6 fatty acids, such as arachidonic and linoleic acids, and of their 15-lipoxygenase metabolites . It has been hypothesized to play a key role in cell signal transduction, in a variety of pathways from cell cycle events to cellular adhesion .

Pharmacokinetics

The intracellular concentrations of 4-HNE are regulated through a coordinated action of GSTs (GSTA4-4 and hGST5.8), which conjugate 4-HNE to GSH to form the conjugate, GS-HNE . This process is experimental and the keywords may be updated as the learning algorithm improves .

Result of Action

4-HNE has been implicated in the tissue damage, dysfunction, injury associated with aging and other pathological states such as cancer, Alzheimer, diabetes, cardiovascular and inflammatory complications . It also inhibits proliferation and induces differentiation of HL-60 human leukemic cells .

Action Environment

4-HNE is found throughout animal tissues, and in higher quantities during oxidative stress due to the increase in the lipid peroxidation chain reaction, due to the increase in stress events . The biological activity of HNE depends on its intracellular concentration, which can differentially modulate cell death, growth, and differentiation .

Safety and Hazards

4-HNE may be harmful by inhalation, ingestion, or skin absorption . It is considered toxic and is a moderate to severe irritant to the skin and eyes .

Future Directions

Research on 4-HNE has led to new insights into tumor therapy, where it has been found that ferroptosis might be involved in radiotherapy-induced cell death . Targeting GSTP1 to inhibit tumor cells from evading ferroptosis leading to radioresistance has been proposed .

Biochemical Analysis

Biochemical Properties

4-Hydroxy-2-nonenal plays a key role in biochemical reactions. It can attach to proteins via a Michael addition reaction, which can target cysteine, histidine, or lysine, or through the formation of a Schiff base, which can target arginine or lysine . The lysine adduct has been referred to as an “oxidation-specific epitope” and a lipid oxidation "degradation product" .

Cellular Effects

4-Hydroxy-2-nonenal has been hypothesized to play a key role in cell signal transduction, in a variety of pathways from cell cycle events to cellular adhesion . It is considered as an important mediator of cellular signaling processes and a second messenger of reactive oxygen species .

Molecular Mechanism

4-Hydroxy-2-nonenal functions as a signaling molecule and toxic product and acts mainly by forming covalent adducts with nucleophilic functional groups in proteins, nucleic acids, and lipids . It binds to recombinant human Dicer through an intermolecular interaction that disrupts both activity and stability of Dicer in a concentration- and time-dependent manner .

Temporal Effects in Laboratory Settings

In the perfused rat kidney, more than 80% of the infused 4-Hydroxy-2-nonenal was metabolized within the first 3 minutes . Glutathione-4-Hydroxy-2-nonenal conjugate, the corresponding alcohol 1,4-dihydroxynonene, 4-Hydroxy-2-nonenal-mercapturic acid conjugate, 4-hydroxynonenoic acid, tricarboxylic acid (TCA)-cycle metabolites, and water were identified as primary and secondary metabolic products .

Dosage Effects in Animal Models

The total capacity of rat kidney to metabolize 4-Hydroxy-2-nonenal is about 160-190 nmol/g wet wt/min . Decreasing cardiac 4-Hydroxy-2-nonenal levels through pharmacological ALDH2 activation is sufficient to re-establish Dicer activity and miRNA biogenesis .

Metabolic Pathways

4-Hydroxy-2-nonenal is generated in the oxidation of lipids containing polyunsaturated omega-6 fatty acids, such as arachidonic and linoleic acids, and of their 15-lipoxygenase metabolites . Other oxygenated α,β-unsaturated aldehydes are also generated in the same process, which can also come from omega-3 fatty acids .

Transport and Distribution

4-Hydroxy-2-nonenal is found throughout animal tissues, and in higher quantities during oxidative stress due to the increase in the lipid peroxidation chain reaction . It is considered to be soft electrophiles and is prone to be attacked by nucleophiles, such as thiol or amino groups .

Subcellular Localization

4-Hydroxy-2-nonenal is a major end-product of peroxidation of membrane arachidonic acid (ARA) . It is generated by the oxidative modification of low-density lipoprotein through the direct addition of carbonyl groups from 4-Hydroxy-2-nonenal onto lysine .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-nonenal undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various adducts with nucleophiles .

Comparison with Similar Compounds

4-Hydroxy-2-nonenal is unique among lipid peroxidation products due to its high reactivity and ability to form covalent adducts with various biomolecules. Similar compounds include:

These compounds share some chemical properties but differ in their reactivity and biological effects, making 4-Hydroxy-2-nonenal a particularly important compound for studying lipid peroxidation and its consequences.

Properties

IUPAC Name

(E)-4-hydroxynon-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJFIQYAHPMBBX-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(/C=C/C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4040395
Record name (2E)-4-Hydroxy-2-nonenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxynonenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004362
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

75899-68-2, 29343-52-0, 128946-65-6
Record name 4-Hydroxynonenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75899-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-2-nonenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029343520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-2-nonenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075899682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-4-Hydroxy-2-nonenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128946656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-4-Hydroxy-2-nonenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXY-2-NONENAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1CVM13F96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Hydroxynonenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004362
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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